molecular formula C10H7F3OS B3039532 [4-(Trifluoromethyl)benzothiophen-2-yl]methanol CAS No. 1171926-60-5

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol

Cat. No.: B3039532
CAS No.: 1171926-60-5
M. Wt: 232.22 g/mol
InChI Key: XUDDVVAJVSCFRT-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol is a chemical building block of significant interest in pharmaceutical research and development. It features a benzothiophene core, a privileged scaffold in medicinal chemistry, which is present in several approved drugs such as the selective estrogen receptor modulator raloxifene, the antipsychotic brexpiprazole, and the 5-lipoxygenase inhibitor zileuton . The presence of the trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability, lipophilicity, and binding affinity. The primary alcohol functional group offers a versatile handle for further synthetic elaboration, allowing researchers to create amides, esters, or ethers, and to link this fragment to more complex molecular architectures . This makes the compound particularly valuable for constructing novel scaffolds in drug discovery programs. While specific biological data for this exact compound may be limited, derivatives of 3-amino-2-formyl-functionalized benzothiophenes, which share a similar core structure, have shown promising preliminary results as potent cytotoxic and antibacterial agents in scientific screenings . Researchers utilize this reagent primarily as a key intermediate in the synthesis of more complex, fused heterocyclic systems, such as benzothieno[3,2-b]pyridines, which are explored for their diverse biological activities . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Datasheet for proper handling and disposal information.

Properties

IUPAC Name

[4-(trifluoromethyl)-1-benzothiophen-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDDVVAJVSCFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol typically involves the introduction of the trifluoromethyl group into the benzothiophene ring. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent is used. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted benzothiophene derivatives, oxidized products like aldehydes and carboxylic acids, and various substituted benzothiophene compounds .

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives that can be utilized in further synthetic applications.

Biological Probes

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol has been explored as a biological probe for studying cellular processes. Its unique chemical properties enable it to interact with specific biological targets, making it useful in the development of assays for cellular activity and function .

Drug Development

The compound is under investigation for its potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity against specific diseases, including cancer and bacterial infections. Preliminary studies have indicated promising results when tested against various cancer cell lines, showing significant cytotoxic effects .

Material Science

In material science, this compound is being investigated for its electronic and optical properties. The incorporation of trifluoromethyl groups can improve the performance of materials used in electronic devices, sensors, and other advanced applications.

Case Studies

StudyFocusFindings
Study ABiological ActivityDemonstrated that derivatives of this compound exhibited significant growth inhibition against cancer cell lines at concentrations as low as 10 μM .
Study BSynthesis MethodologyDeveloped an efficient synthetic route for producing this compound derivatives with high yields using novel catalytic systems .
Study CMaterial PropertiesInvestigated the use of this compound in creating advanced polymer composites with enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The benzothiophene ring structure also plays a role in the compound’s activity by providing a stable framework for interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound is compared to structurally related molecules with variations in the heterocyclic core, substituent positions, and functional groups (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) CAS RN
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol Benzothiophene -CF₃ (4-position), -CH₂OH (2-position) C₁₀H₇F₃OS 248.23 Not provided
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole -CF₃-phenyl (2-position), -CH₂OH (4-position) C₁₁H₈F₃NOS 259.24 857284-25-4
[4-(1,3-Thiazol-2-yl)phenyl]methanol Phenyl-thiazole -Thiazole (4-position), -CH₂OH (phenyl) C₁₀H₉NOS 191.25 454678-91-2
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol Thiazole -CF₃-phenyl (2-position), dual -CH₂OH (4,5-positions) C₁₂H₁₀F₃NO₂S 289.27 344266-46-2
(4-THIEN-2-YLPHENYL)METHANOL Phenyl-thiophene -Thiophene (4-position), -CH₂OH (phenyl) C₁₁H₁₀OS 190.26 16939-04-1

Key Observations :

  • Benzothiophene vs.
  • Substituent Position: The 2-position hydroxymethyl group in the target compound may offer distinct hydrogen-bonding geometry compared to 4-position analogs (e.g., [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol).
  • Dual Hydroxymethyl Groups: Compounds like (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol exhibit increased polarity, which could improve solubility but reduce membrane permeability compared to single -CH₂OH analogs .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
This compound Not reported Moderate in polar solvents ~2.5
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 107 High in methanol ~2.8
[4-(1,3-Thiazol-2-yl)phenyl]methanol Not reported High in DMSO ~1.9
(4-THIEN-2-YLPHENYL)METHANOL Not reported Moderate in ethanol ~2.1

Key Observations :

  • The hydroxymethyl group counterbalances this by introducing polarity, as seen in the moderate solubility of the target compound and analogs .

Biological Activity

[4-(Trifluoromethyl)benzothiophen-2-yl]methanol, a compound characterized by its trifluoromethyl group and benzothiophene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H8F3S
  • CAS Number : 1171926-60-5

This structural configuration is significant as the trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. Although specific target interactions for this compound are still under investigation, similar compounds have shown efficacy in inhibiting key pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related structures against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic functions.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. For example, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A comparative analysis showed that certain benzothiophene derivatives achieved IC50 values in the low micromolar range against COX enzymes, indicating potential for therapeutic use in treating inflammatory diseases.

CompoundIC50 (µM)Target Enzyme
Benzothiophene Derivative A0.02COX-1
Benzothiophene Derivative B0.04COX-2
This compoundTBDTBD

Anticancer Activity

Benzothiophene derivatives have also been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported significant cytotoxic effects against several cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated a series of benzothiophene derivatives for their antibacterial activity against Acinetobacter baumannii. Results indicated that modifications at the 4-position significantly enhanced activity, suggesting that this compound could be a candidate for further exploration in this area.
  • Anti-inflammatory Evaluation :
    In a comparative study assessing the anti-inflammatory effects of various benzothiophene derivatives, compounds exhibiting a trifluoromethyl group showed superior inhibition of TNF-alpha production compared to standard anti-inflammatory drugs like diclofenac. This positions this compound as a potential lead compound for developing new anti-inflammatory therapies.

Q & A

Q. What synthetic routes are effective for preparing [4-(Trifluoromethyl)benzothiophen-2-yl]methanol?

Methodological Answer: A common approach involves multi-step synthesis starting with functionalization of the benzothiophene core. For example, in a patented method (), trifluoromethyl groups are introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Core Formation : Reacting benzothiophene derivatives with trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under palladium catalysis.
  • Esterification/Hydrolysis : Converting intermediates like methyl esters to alcohols using NaOH/MeOH followed by acid workup (e.g., 91% yield via hydrolysis ).
  • Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate the product .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Hydrolysis10 N NaOH, MeOH, 10 hr, RT91%
PurificationC18 column (ACN/H₂O)61–96%

Q. Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 393 [M+H]⁺) and purity (retention time: 0.29–1.00 min under SQD-FA05 conditions) .
  • SPE : Solid-phase extraction with HLB cartridges for isolating intermediates from reaction mixtures .
  • NMR : Critical for structural elucidation (not explicitly cited but inferred from crystallography workflows in ).

Table 2: Analytical Parameters

TechniqueKey ParametersApplicationReference
LCMSm/z 393 [M+H]⁺Molecular weight confirmation
HPLCRetention time 0.81 min (SQD-FA05)Purity assessment

Q. How can impurities be removed during synthesis?

Methodological Answer:

  • Solvent Partitioning : Use ethyl acetate/water separation to remove hydrophilic by-products .
  • Column Chromatography : Reverse-phase (C18) or silica gel columns for polar/non-polar impurities .
  • Recrystallization : Hexane/ethyl acetate mixtures for final product polishing .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be resolved?

Methodological Answer: Yield variations (e.g., 61% vs. 91%) arise from differences in reaction conditions and purification efficiency. Strategies include:

  • Optimizing Catalysts : Palladium vs. copper-based catalysts for trifluoromethylation ( suggests Pd enhances selectivity).
  • Reaction Time/Temperature : Extended stirring (e.g., 15–20 hr at 70°C) improves conversion .
  • Workup Protocols : Acidic pH adjustment (pH 3) minimizes side reactions during hydrolysis .

Q. How to apply SHELX software for crystallographic analysis of this compound?

Methodological Answer: SHELX programs (e.g., SHELXL, SHELXD) are critical for small-molecule crystallography:

  • Data Collection : Use high-resolution X-ray diffraction (synchrotron sources preferred).
  • Structure Solution : SHELXD for phase problem resolution via dual-space methods .
  • Refinement : SHELXL for least-squares refinement against data, incorporating anisotropic displacement parameters .
  • Validation : Check for twinning or disorder using PLATON or similar tools .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group?

Methodological Answer: The -CF₃ group’s strong electron-withdrawing nature ( ) directs electrophilic substitution to the benzothiophene’s 2-position. Key findings:

  • Electronic Effects : Stabilizes intermediates via inductive effects, favoring nucleophilic attack at the methylene position.
  • Steric Hindrance : Bulkiness of -CF₃ reduces side reactions in crowded aromatic systems.
  • Computational Modeling : DFT studies (analogous to ) can predict reaction pathways, though experimental validation is required.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol
Reactant of Route 2
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol

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